4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid
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Overview
Description
4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is a chemical compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.17 g/mol . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use . It is known for its applications in proteomics research and other scientific studies .
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-3-pyrazol-1-yl-benzoic acid are two groups of pathogens, staphylococci and enterococci . These bacteria are common causes of infections, and the compound’s activity against them suggests it may have potential as an antimicrobial agent.
Mode of Action
The compound interacts with its targets by disrupting the bacterial cell membrane . This disruption can lead to cell death, making the compound effective at inhibiting bacterial growth .
Biochemical Pathways
Disruption of these pathways can lead to cell death, explaining the compound’s bactericidal action .
Result of Action
The compound’s action results in bactericidal effects, meaning it kills bacteria rather than merely inhibiting their growth . It has shown effectiveness at inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis , which are structures that bacteria form to protect themselves and enhance their survival.
Biochemical Analysis
Biochemical Properties
It is known that similar compounds have shown inhibitory properties against certain bacteria .
Cellular Effects
It has been suggested that similar compounds may disrupt the bacterial cell membrane .
Molecular Mechanism
Bacteriostatic agents generally inhibit protein synthesis, and bactericidal agents target the cell wall of bacteria .
Temporal Effects in Laboratory Settings
Similar compounds have shown bactericidal effects against Staphylococcus aureus over time .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid typically involves the reaction of a fluorinated benzoic acid derivative with a pyrazole compound. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and acetic acid as a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used .
Scientific Research Applications
4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid has several applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid
- 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid
- 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid
Uniqueness
4-fluoro-3-(1H-pyrazol-1-yl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity compared to non-fluorinated analogs . Additionally, the pyrazole ring contributes to its ability to interact with various biological targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
4-fluoro-3-pyrazol-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-3-2-7(10(14)15)6-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWPRLUVEXQBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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